[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine [(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine
Brand Name: Vulcanchem
CAS No.: 1176911-24-2
VCID: VC11691333
InChI: InChI=1S/C13H17N/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13/h3-8,10,14H,1,9,11H2,2H3/b12-10+
SMILES: CC(=CC1=CC=CC=C1)CNCC=C
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine

CAS No.: 1176911-24-2

Cat. No.: VC11691333

Molecular Formula: C13H17N

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine - 1176911-24-2

Specification

CAS No. 1176911-24-2
Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
IUPAC Name (E)-2-methyl-3-phenyl-N-prop-2-enylprop-2-en-1-amine
Standard InChI InChI=1S/C13H17N/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13/h3-8,10,14H,1,9,11H2,2H3/b12-10+
Standard InChI Key XMNPHKNKYFDTGJ-ZRDIBKRKSA-N
Isomeric SMILES C/C(=C\C1=CC=CC=C1)/CNCC=C
SMILES CC(=CC1=CC=CC=C1)CNCC=C
Canonical SMILES CC(=CC1=CC=CC=C1)CNCC=C

Introduction

Table 1: Structural Information

FeatureDescription
Molecular Weight187.28 g/mol
Functional GroupsAmine, Alkene, Phenyl
ConjugationPresent in the alkenyl and phenyl groups

Synthesis

The synthesis of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine typically involves the following steps:

  • Starting Materials:

    • Benzaldehyde or cinnamaldehyde derivatives for the phenylpropenyl moiety.

    • Allylamine as the source of the amine group.

  • Reaction Pathway:

    • A condensation reaction between an aldehyde and allylamine under basic or acidic conditions forms the desired product.

    • Catalysts such as Lewis acids (e.g., ZnCl₂) or organometallic reagents can enhance reaction efficiency.

  • Purification:

    • The crude product is purified using recrystallization or chromatography techniques.

Pharmaceutical Intermediates

The presence of both allylic and phenyl groups makes this compound a potential precursor for synthesizing bioactive molecules, particularly in drug development targeting amine-based pharmacophores.

Organic Synthesis

It can serve as a building block in organic synthesis for creating more complex molecules with extended conjugation or functionalization.

Research Potential

Studies on similar compounds suggest that derivatives of allylic amines exhibit biological activities such as:

  • Antimicrobial Properties: Effective against bacterial strains.

  • Anti-inflammatory Effects: Potential inhibitors of inflammatory pathways.

  • Catalytic Applications: Used as ligands in asymmetric catalysis.

Further research is needed to explore its full spectrum of applications.

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